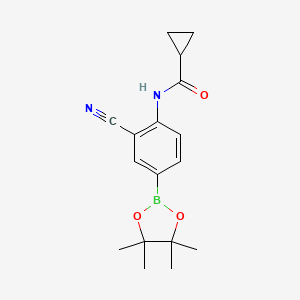
(2-Cyano-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropancarboxamid
Übersicht
Beschreibung
The compound contains a cyano group (-CN), a phenyl group (C6H5-), a cyclopropane carboxamide group, and a tetramethyl dioxaborolane group. The presence of these functional groups suggests that the compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the cyclopropane ring. The exact structure would depend on the specifics of the synthesis process .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, thanks to its functional groups. For example, the cyano group could undergo transformations to form amines, carboxylic acids, or other derivatives. The dioxaborolane group could participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the cyano group could increase its polarity, while the cyclopropane ring could influence its shape and reactivity .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Ihre Boratgruppe ist besonders reaktiv in verschiedenen Transformationsprozessen, was sie zu einer wertvollen Komponente für die Konstruktion komplexer organischer Moleküle macht. Sie wird zum Schutz von Diolen verwendet und ist an der asymmetrischen Synthese von Aminosäuren sowie an Diels-Alder- und Suzuki-Kupplungsreaktionen beteiligt .
Arzneimittelentwicklung
Im Bereich der Pharmazeutika wird diese Verbindung als Enzyminhibitor oder als spezifischer Liganden-Wirkstoff verwendet. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was für die Entwicklung neuer Medikamente entscheidend ist. Sie hat potenzielle Anwendungen bei der Behandlung von Tumoren, mikrobiellen Infektionen und als Bestandteil in Krebsmedikamenten .
Biologische Sonden
Die Boronsäureesterbindungen der Verbindung machen sie für die Verwendung als Fluoreszenzsonden geeignet. Sie kann biologische Moleküle wie Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Catecholamine identifizieren. Diese Anwendung ist für diagnostische und Forschungszwecke von Bedeutung, bei denen das Nachweis und die Messung dieser Substanzen unerlässlich sind .
Stimulus-responsive Arzneistoffträger
Aufgrund ihrer guten Biokompatibilität und Reaktionsfähigkeit auf mikroumgebungsbedingte Veränderungen wie pH-Wert, Glukose und ATP wird die Verbindung beim Aufbau von stimulus-responsiven Arzneistoffträgern eingesetzt. Diese Träger können Medikamente wie Insulin und Gene transportieren und die Freisetzung von Medikamenten durch die Bildung und Ruptur von Boronsäureesterbindungen steuern .
Kristallographische und konformationelle Analysen
Die Struktur der Verbindung wurde durch verschiedene Techniken wie NMR, IR, MS und Einkristall-Röntgenbeugung charakterisiert. Diese Analysen sind entscheidend für das Verständnis der molekularen Konformation und Kristallstrukturen, die für die Konstruktion von Materialien mit spezifischen Eigenschaften unerlässlich sind .
Studien zum molekularen elektrostatischen Potential
Die Dichtefunktionaltheorie (DFT) wird verwendet, um das molekulare elektrostatische Potential und die Grenzflächenmolekülorbitale der Verbindung zu untersuchen. Dies hilft, bestimmte physikalische und chemische Eigenschaften wie Reaktivität und Stabilität zu klären, die für ihre Anwendungen in der Materialwissenschaft und Katalyse wichtig sind .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-8-14(12(9-13)10-19)20-15(21)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVIZIXPZOZZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



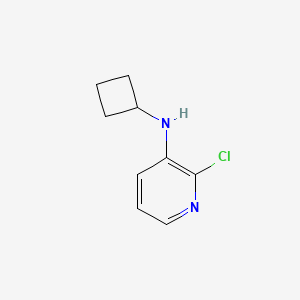
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)

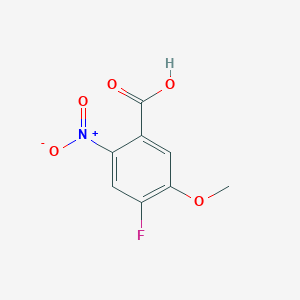
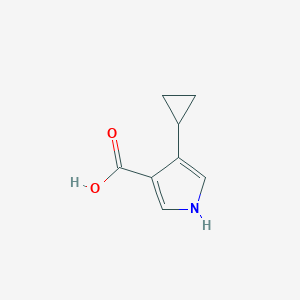
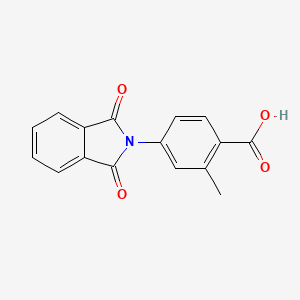
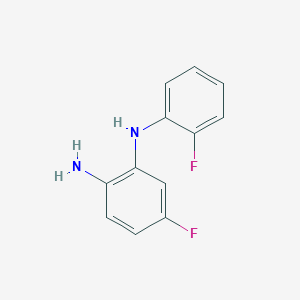

![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)

![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)

![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
